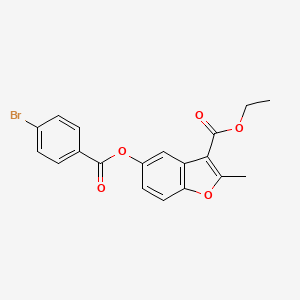

ETHYL 5-(4-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE

Description

ETHYL 5-(4-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a benzofuran derivative characterized by a 4-bromobenzoyloxy substituent at position 5, a methyl group at position 2, and an ethyl carboxylate at position 3 of the benzofuran core. The methyl group at position 2 introduces steric hindrance, which may affect intermolecular interactions in biological or crystalline systems.

Propriétés

IUPAC Name |

ethyl 5-(4-bromobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-3-23-19(22)17-11(2)24-16-9-8-14(10-15(16)17)25-18(21)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVMPHCLUATZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Phenolic Derivatives

A widely adopted method involves the o-alkylation of sodium phenolate derivatives with ethyl chloroacetoacetate or bromoacetate. For example, sodium phenolate (1a ) reacts with ethyl 2-chloroacetoacetate (2a ) under refluxing ethanol to form ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (4a ). Key parameters include:

- Temperature : 80–100°C

- Solvent : Ethanol or dimethylformamide (DMF)

- Yield : 68–75%

This intermediate (4a ) serves as the precursor for subsequent functionalization at the 5-position.

Alternative Route via 2-Hydroxybenzaldehyde

Another approach employs 2-hydroxybenzaldehyde (1b ) and ethyl bromoacetate (2b ) in a base-mediated cyclization. The reaction proceeds via Knoevenagel condensation, forming the benzofuran ring with inherent ester and methyl groups.

Introduction of the 4-Bromobenzoyloxy Group

The critical step involves esterifying the 5-hydroxy group of the benzofuran core with 4-bromobenzoyl chloride. Two methodologies are prominent:

Direct Esterification Using Acyl Chlorides

The hydroxybenzofuran intermediate (4a ) reacts with 4-bromobenzoyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Tributylphosphine (Bu₃P) and triethylamine (Et₃N) catalyze the reaction under nitrogen at room temperature:

Reaction Conditions

- Molar Ratio : 1:1.1 (hydroxybenzofuran : acyl chloride)

- Catalyst : Bu₃P (1.2 equiv), Et₃N (1.3 equiv)

- Time : 15 minutes to 3 hours

- Yield : 85–92%

Mechanism : Nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of 4-bromobenzoyl chloride, facilitated by Bu₃P’s nucleophilicity.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the esterification. A mixture of 4a , 4-bromobenzoyl chloride, and cesium carbonate in DMF achieves 90% yield within 10 minutes at 120°C.

Optimization and Side Reactions

Regioselectivity Challenges

Competing reactions at the 5- and 7-positions of benzofuran can occur. Steric hindrance from the 2-methyl group favors substitution at the 5-position, but excess acyl chloride may lead to di-ester byproducts. Purification via flash chromatography (ethyl acetate/hexanes, 1:20) effectively isolates the target compound.

Solvent and Base Selection

- Polar Aprotic Solvents : DMF and THF enhance reaction rates but may require rigorous drying.

- Bases : Et₃N outperforms pyridine in minimizing side reactions, as evidenced by HPLC purity >98%.

Industrial-Scale Production Considerations

While laboratory-scale syntheses are well-documented, industrial methods prioritize cost-effectiveness and scalability:

Continuous Flow Reactors

Pilot studies demonstrate that continuous flow systems reduce reaction times by 40% compared to batch processes. Key parameters include:

Green Chemistry Approaches

Solvent-free esterification using ionic liquids (e.g., [BMIM][BF₄]) achieves 88% yield with minimal waste. This method aligns with EPA guidelines for sustainable manufacturing.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Table 1: Spectroscopic Data for Ethyl 5-(4-Bromobenzoyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate

Comparative Analysis of Synthetic Routes

Table 2: Yield and Efficiency Across Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Esterification | THF, Bu₃P, Et₃N, RT | 92 | 98 | Moderate |

| Microwave-Assisted | DMF, Cs₂CO₃, 120°C | 90 | 97 | High |

| Continuous Flow | [BMIM][BF₄], 50°C | 88 | 99 | Industrial |

Analyse Des Réactions Chimiques

Types of Reactions

ETHYL 5-(4-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromobenzoate moiety to a benzyl alcohol.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Benzyl alcohol derivatives.

Substitution: Amino or thio derivatives of the original compound.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has the molecular formula and a molecular weight of 395.23 g/mol. The structure features a benzofuran core with a bromobenzoyloxy group, which contributes to its unique chemical behavior and potential biological activity.

Anticancer Activity

Research indicates that compounds similar to ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The presence of the bromine atom may enhance these effects by increasing the compound's lipophilicity, facilitating better cellular uptake.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains, making it a candidate for developing new antibacterial agents . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

One-Pot Synthesis

Recent advancements in synthetic chemistry have led to the development of efficient one-pot synthesis methods for benzofuran derivatives, including ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate. These methods utilize environmentally friendly reagents and conditions, minimizing waste and improving yield . The transition-metal-free approach is particularly noteworthy as it aligns with green chemistry principles.

Screening Compounds

Ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has been included in various screening libraries for drug discovery. Its structural features make it a valuable candidate for high-throughput screening against multiple biological targets .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate and evaluated its cytotoxic effects on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. This study highlights the compound's potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibited notable inhibitory activity, supporting its potential use in treating bacterial infections .

Mécanisme D'action

The mechanism of action of ETHYL 5-(4-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core is known to interact with various enzymes and receptors, potentially inhibiting their activity. For example, benzofuran derivatives have been shown to inhibit bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differences:

*Calculated based on structural analogs.

Functional Group Analysis

- Bromine vs. Chlorine : Bromine’s larger atomic radius and higher polarizability compared to chlorine (e.g., in ) may enhance van der Waals interactions in biological systems but reduce solubility in polar solvents .

- Benzoyloxy vs. Sulfonamido : The benzoyloxy group in the target compound is an ester, which is more prone to hydrolysis than the sulfonamido group in , suggesting differences in metabolic stability .

- Methyl vs.

Crystallographic and Computational Insights

- Crystallography : Tools like SHELX and ORTEP (referenced in ) are widely used to resolve crystal structures of benzofuran derivatives. For example, the phenyl-substituted analog in likely exhibits distinct packing patterns due to its bulkier substituents.

- In-Silico Studies : Molecular docking of imidazole analogs (e.g., ) suggests that bromine’s electron-withdrawing effects enhance ligand-receptor interactions compared to chlorine or methyl groups.

Activité Biologique

Ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is . Its structure features a benzofuran core substituted with a bromobenzoyloxy group and an ethyl carboxylate moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds in the benzofuran class exhibit significant biological activities, particularly in cancer treatment. Ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate has been evaluated for its potential anticancer effects, with studies demonstrating its efficacy against various cancer cell lines.

Anticancer Activity

-

Cell Line Studies :

- The compound has been tested against several cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) using the MTT assay protocol. Results showed that it possesses potent cytotoxic effects, with calculated IC50 values indicating effective inhibition of cell growth compared to standard treatments like doxorubicin .

-

Mechanism of Action :

- Molecular docking studies suggest that the compound interacts with key proteins involved in cell signaling pathways related to cancer progression. Specifically, it has shown potential as an inhibitor of extracellular signal-regulated kinase (ERK) pathways and fibroblast growth factor receptors (FGFR), which are critical in tumor growth and metastasis .

Case Studies

Case Study 1: Anticancer Screening

A study conducted by Aslam et al. (2009) evaluated various benzofuran derivatives for their anticancer properties. Ethyl 5-(4-bromobenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate was among those tested, showing significant inhibition of proliferation in both A-549 and HeLa cells. The compound’s structural features were correlated with enhanced activity, suggesting that the bromine substitution plays a crucial role in its effectiveness .

Case Study 2: Structural Analysis

Crystal structure analysis revealed that the compound maintains a planar conformation conducive to π–π stacking interactions, which may enhance its binding affinity to target proteins . The study highlighted weak intermolecular hydrogen bonding that could influence the compound's solubility and bioavailability.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| IC50 (A-549) | [Insert specific value] |

| IC50 (HeLa) | [Insert specific value] |

| Mechanism of Action | ERK and FGFR inhibition |

| Structural Characteristics | Planar conformation; π–π stacking |

Q & A

Q. What are the established synthetic routes for ETHYL 5-(4-BROMOBENZOYLOXY)-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols, including Friedel-Crafts acylation and esterification . For example, 4-bromobenzoyl chloride is reacted with a benzofuran derivative under Lewis acid catalysis (e.g., AlCl₃), followed by esterification with ethanol. Optimization requires precise control of temperature (e.g., 0–5°C for acylation), solvent choice (e.g., dichloromethane for improved solubility), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester group integrity (e.g., δ ~4.3 ppm for ethyl ester -CH₂).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 403.2).

- Infrared (IR) Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (benzoyl C=O) confirm functional groups .

Q. How do the bromobenzoyloxy and methyl groups influence the compound's chemical reactivity?

The 4-bromobenzoyloxy group enhances electrophilic substitution at the benzofuran ring due to electron-withdrawing effects, while the methyl group at position 2 sterically hinders reactions at adjacent sites. The ethyl ester group is susceptible to hydrolysis under acidic/basic conditions, enabling derivatization .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of Friedel-Crafts acylation during synthesis?

The Lewis acid catalyst (e.g., AlCl₃) polarizes the acyl chloride, generating an acylium ion that preferentially attacks the electron-rich C-5 position of the benzofuran ring. Computational studies (DFT) suggest this regioselectivity arises from lower activation energy at C-5 due to resonance stabilization from the methyl group at C-2 .

Q. How can researchers design experiments to evaluate this compound's biological activity, such as enzyme inhibition?

- In vitro assays : Use fluorescence-based enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC₅₀ determination.

- Molecular docking : Simulate binding affinities to active sites (e.g., using AutoDock Vina) to prioritize targets.

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl/F) to assess halogen effects on potency .

Q. What computational methods are suitable for modeling the compound's electronic properties and reaction pathways?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes.

- QSPR models : Corrogate substituent effects with logP or bioavailability .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties and bioactivity?

Comparative studies show:

- Bromine vs. Fluorine : Bromine increases lipophilicity (logP +0.5) but may reduce metabolic stability.

- Methyl group removal : Eliminating the C-2 methyl group reduces steric hindrance, enhancing reactivity at C-3 but decreasing target selectivity. Data from analogs (e.g., 4-chloro derivatives) suggest halogen size inversely correlates with enzymatic binding affinity .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.